molecular formula C14H11FN2O2 B3867394 2-[(3-fluorobenzoyl)amino]benzamide

2-[(3-fluorobenzoyl)amino]benzamide

Cat. No. B3867394
M. Wt: 258.25 g/mol
InChI Key: NEMHQELGYNDYCA-UHFFFAOYSA-N
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Description

“2-[(3-fluorobenzoyl)amino]benzamide” is a derivative of benzamide . Benzamide is an organic compound with the chemical formula of C7H7NO. It is the simplest amide derivative of benzoic acid . In powdered form, it appears as a white solid, while in crystalline form, it appears as colorless crystals . It is slightly soluble in water .


Synthesis Analysis

Benzamide compounds are synthesized starting from benzoic acids and amine derivatives . The reaction is performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Chemical Reactions Analysis

The chemical reactions involving benzamide derivatives are performed through direct condensation of benzoic acids and amines . This reaction is facilitated by the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process, and the use of ultrasonic irradiation as a green and powerful technology .


Physical And Chemical Properties Analysis

Benzamide, the parent compound of “this compound”, is an off-white solid with a density of 1.341 g/cm3 . It has a melting point of 127 to 130 °C and a boiling point of 288 °C . It is slightly soluble in water .

Mechanism of Action

The mechanism of action of 2-[(3-fluorobenzoyl)amino]benzamide involves the inhibition of certain enzymes and proteins such as histone deacetylases (HDACs) and heat shock protein 90 (HSP90). This inhibition leads to changes in gene expression and protein function, which can have various biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzymes and proteins that it targets. For example, inhibition of HDACs can lead to changes in gene expression and cell differentiation, while inhibition of HSP90 can lead to the degradation of certain oncogenic proteins and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(3-fluorobenzoyl)amino]benzamide in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition and study of their functions. However, one limitation of this compound is its potential toxicity and off-target effects, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-[(3-fluorobenzoyl)amino]benzamide. One area of interest is its potential applications in cancer therapy, as it has been shown to inhibit the activity of certain oncogenic proteins. Another area of interest is its role in epigenetic regulation and gene expression, as it targets HDACs. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound, as well as its optimal dosage and administration.

Scientific Research Applications

2-[(3-fluorobenzoyl)amino]benzamide has been widely used in scientific research for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. This compound has been shown to inhibit the activity of certain enzymes and proteins, which makes it a valuable tool for studying their functions and potential therapeutic targets.

Safety and Hazards

Benzamide, the parent compound, is harmful if swallowed and is suspected of causing genetic defects . It is advised against food, drug, pesticide, or biocidal product use .

properties

IUPAC Name

2-[(3-fluorobenzoyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2/c15-10-5-3-4-9(8-10)14(19)17-12-7-2-1-6-11(12)13(16)18/h1-8H,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMHQELGYNDYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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